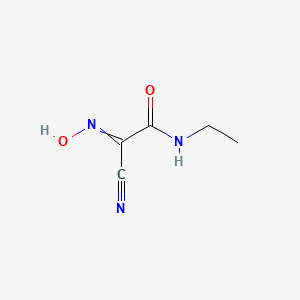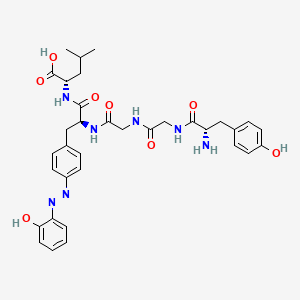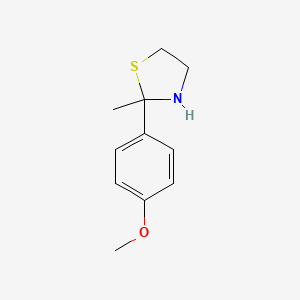
2-(p-Methoxyphenyl)-2-methylthiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Methoxyphenyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring substituted with a p-methoxyphenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)-2-methylthiazolidine typically involves the reaction of p-methoxybenzaldehyde with cysteine or a cysteine derivative under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
-
Reaction with Cysteine
- p-Methoxybenzaldehyde, cysteine, acidic catalyst (e.g., hydrochloric acid).
Conditions: The reaction mixture is heated under reflux for several hours.
p-Methoxybenzaldehyde and cysteine are dissolved in a suitable solvent (e.g., ethanol), and the acidic catalyst is added. The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization. -
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis systems are often employed to scale up the production process.
化学反应分析
Types of Reactions
2-(p-Methoxyphenyl)-2-methylthiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is carried out in an inert atmosphere, often at low temperatures.
Products: Reduction can lead to the formation of the corresponding thiazolidine alcohols.
-
Substitution
Reagents: Various nucleophiles such as halides or amines.
Conditions: The reaction is typically carried out in the presence of a base or catalyst.
Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.
科学研究应用
2-(p-Methoxyphenyl)-2-methylthiazolidine has several scientific research applications:
-
Medicinal Chemistry
- It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
-
Organic Synthesis
- It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
-
Biological Studies
- It is used in studies to understand the interaction of thiazolidine derivatives with biological targets, such as enzymes and receptors.
-
Industrial Applications
- It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(p-Methoxyphenyl)-2-methylthiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
2-(p-Methoxyphenyl)-2-methylthiazolidine can be compared with other thiazolidine derivatives, such as:
-
2-Phenyl-2-methylthiazolidine
- Similar structure but lacks the methoxy group, which can affect its chemical reactivity and biological activity.
-
2-(p-Methoxyphenyl)-2-ethylthiazolidine
- Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
-
2-(p-Methoxyphenyl)-2-methylthiazoline
- Similar structure but with a thiazoline ring, which can alter its chemical stability and reactivity.
The presence of the p-methoxyphenyl group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds.
属性
CAS 编号 |
74019-44-6 |
|---|---|
分子式 |
C11H15NOS |
分子量 |
209.31 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NOS/c1-11(12-7-8-14-11)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChI 键 |
HSKTUJBCVTVBBS-UHFFFAOYSA-N |
规范 SMILES |
CC1(NCCS1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


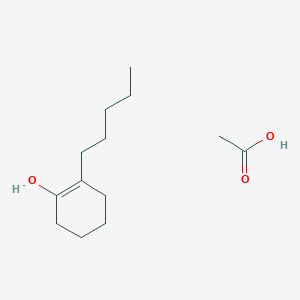
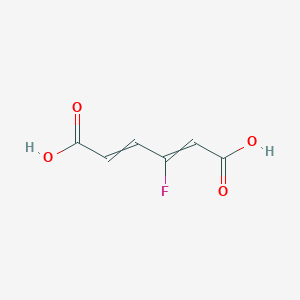


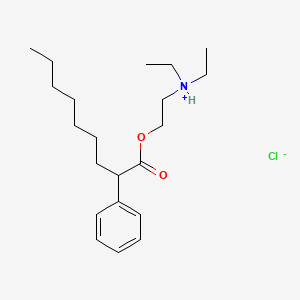
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
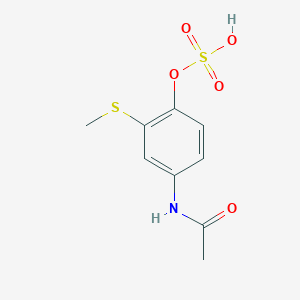
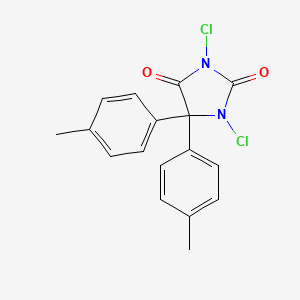
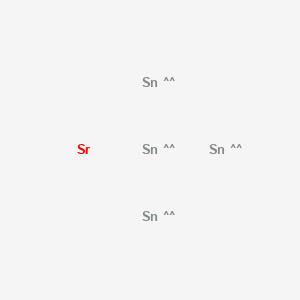
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)

